REACTION_CXSMILES
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[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[OH:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][OH:18])[C:12](=[O:15])[CH2:13][OH:14]>>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([O:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][O:18][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])[C:12](=[O:15])[CH2:13][O:14][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[O:4]
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Name
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Quantity
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73 g
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Type
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reactant
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Smiles
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CC(C(=O)Cl)(C)C
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Name
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|
Quantity
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32.6 g
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Type
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reactant
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Smiles
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OCCN(C(CO)=O)CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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CC(C(=O)OCCN(C(COC(C(C)(C)C)=O)=O)CCOC(C(C)(C)C)=O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |